molecular formula C10H13NO B8628413 1-(2,6-Dimethl-pyridine-3-yl)-propan-1-one

1-(2,6-Dimethl-pyridine-3-yl)-propan-1-one

Cat. No. B8628413
M. Wt: 163.22 g/mol
InChI Key: STDINZQXSTVBPW-UHFFFAOYSA-N
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Patent
US07276526B2

Procedure details

3-bromo-2,6-dimethyl-pyridine, (3.72 g, 20 mmol) were dissolved in 40 mL diethylether at −78° C. and treated with 10 mL of n-butyllithium (20 mmol) as a 2 M commercial solution in hexane. After stirring for 0.5 h, propionitrile (1.21 g, 22 mmol) was added and the mixture allowed to slowly warm to room temperature while stirring overnight. The mixture was then poured into water (0.5 volume equivalents relative to ether) and the mixture partitioned. The aqueous solution was extracted with ethyl acetate and the combined organic layers washed with water, dried with sodium sulfate, and concentrated in vacuo. Chromatography on silica using an ethyl acetate/hexane gradient gave the final product. Yield: 0.3 g (9%) 1H NMR (300 MHz, CDCl3), •1.18 (t, CH3, 3H), 2.56 (s, CH3, 3H), 2.68 (s, —CH3, 3H), 2.86 (q, CH2, 2H), 7.04 (d, Ar, 1H,), 7.8 (d, Ar, 1H).
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
commercial solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:9])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[CH2:10]([Li])[CH2:11][CH2:12]C.C(#N)CC.[OH2:19]>C(OCC)C.CCCCCC>[CH3:9][C:3]1[C:2]([C:10](=[O:19])[CH2:11][CH3:12])=[CH:7][CH:6]=[C:5]([CH3:8])[N:4]=1

Inputs

Step One
Name
Quantity
3.72 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
commercial solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
1.21 g
Type
reactant
Smiles
C(CC)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the mixture partitioned
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1=NC(=CC=C1C(CC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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